4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole
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Overview
Description
4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C13H10N2O2S2 and its molecular weight is 290.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
4-Methyl-5-(2-naphthylsulfonyl)-1,2,3-thiadiazole and its derivatives have been extensively studied for their synthesis and structural characterization. For example, the synthesis of 1-Naphthylacetylene sulfides from 4-(1-Naphthyl)-1,2,3-thiadiazole showcases the chemical versatility of thiadiazole derivatives. The process involves the decomposition of 4-(1-Naphthyl)-1,2,3-thiadiazole under specific conditions, demonstrating the compound's potential as a precursor for further chemical reactions (Yekhlef et al., 2019). Additionally, the combined experimental and theoretical studies on derivatives, such as methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, provide insights into their chemical properties and activities, indicating the scope for further investigation into their applications (Gültekin et al., 2020).
Antimicrobial and Antifungal Applications
Several studies have investigated the antimicrobial and antifungal applications of thiadiazole derivatives. Research on biologically active substances with antimicrobial and antifungal action within the series of 2,5-disubstituted 1,3,4-thiadiazoles has identified compounds with significant sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This research highlights the potential of thiadiazole derivatives in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Antitumor and Anticancer Potential
The exploration of thiadiazole derivatives for antitumor and anticancer applications has yielded promising results. For instance, new Cu+2 complexes with N-sulfonamide ligands have shown potential as antitumor, antibacterial, and antioxidant agents, indicating the broad spectrum of biological activities of thiadiazole-based compounds. These complexes demonstrate significant in vitro biological activity, suggesting their potential in cancer therapy and as antimicrobial agents (Hangan et al., 2022).
Antioxidant Properties
Thiadiazole derivatives have also been explored for their antioxidant properties. The synthesis and evaluation of 5,10-diborylated naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole as a precursor for high-performance semiconducting polymers is an example of the application of thiadiazole derivatives in materials science, highlighting their versatility beyond biological activities (Kawashima et al., 2013).
Mechanism of Action
Target of Action
The compound belongs to the class of triazoles , which are known to interact with a variety of biological targets. For instance, some triazoles have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Mode of Action
The mode of action of triazoles generally involves interaction with their targets leading to inhibition or modulation of the target’s function. The exact mode of action would depend on the specific target and the structural characteristics of the triazole .
Biochemical Pathways
Triazoles can affect a variety of biochemical pathways depending on their specific targets. For instance, some triazoles are known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity .
Pharmacokinetics
The ADME properties of triazoles can vary widely depending on their specific structures. Some triazoles are well absorbed and extensively metabolized, with the potential for interactions with other drugs .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, triazoles that inhibit ergosterol synthesis can lead to disruption of fungal cell membranes and cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of triazoles .
Properties
IUPAC Name |
4-methyl-5-naphthalen-2-ylsulfonylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c1-9-13(18-15-14-9)19(16,17)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDQAOUJQRRUPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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